
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate is an organic compound with the molecular formula C20H20O4 It is a derivative of cyclobutane, featuring two phenyl groups and two ester groups attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate can be synthesized through the [2+2] cycloaddition reaction of cinnamic acid derivatives. The reaction typically involves the use of a photocatalyst under UV light to promote the cycloaddition process. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced photocatalysts and optimized reaction conditions can enhance the efficiency of the cycloaddition process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
科学的研究の応用
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique structural properties.
作用機序
The mechanism of action of dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active metabolites. These metabolites can interact with biological macromolecules, such as proteins and nucleic acids, to exert their effects.
類似化合物との比較
Similar Compounds
- Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate
- Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
特性
CAS番号 |
36650-44-9 |
|---|---|
分子式 |
C20H20O4 |
分子量 |
324.4 g/mol |
IUPAC名 |
dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C20H20O4/c1-23-19(21)17-15(13-9-5-3-6-10-13)16(18(17)20(22)24-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3 |
InChIキー |
YAQLZIKGHVLJJZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C(C(C1C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


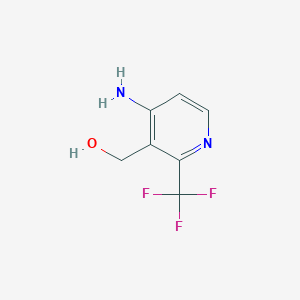

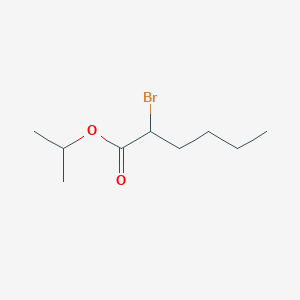

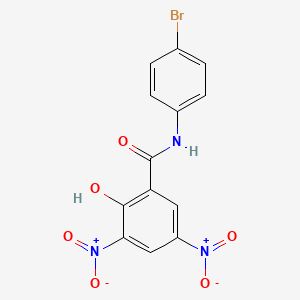
![2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)
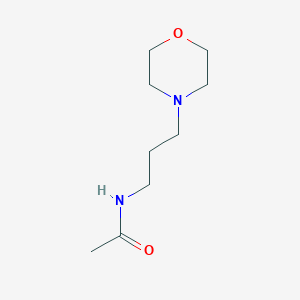


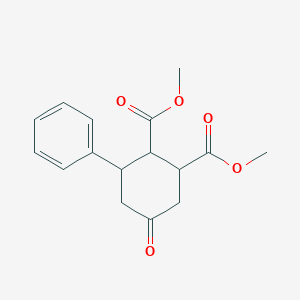
![Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate](/img/structure/B13994271.png)
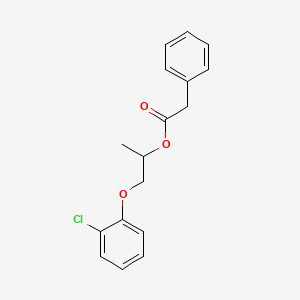
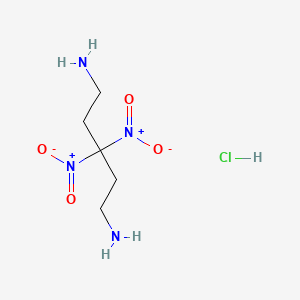
![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)
